REACTION_CXSMILES
|
[CH:1]([C:3]1[N:4]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2)=O.[C:17]([N:34]([NH:36][CH3:37])[CH3:35])([O:19][CH2:20][CH:21]1[C:33]2[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=2)[C:27]2[C:22]1=[CH:23][CH:24]=[CH:25][CH:26]=2)=[O:18].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCCl>[CH:23]1[C:22]2[CH:21]([CH2:20][O:19][C:17]([N:34]([CH3:35])[N:36]([CH2:1][C:3]3[N:4]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])[C:5]4[C:10]([CH:11]=3)=[CH:9][CH:8]=[CH:7][CH:6]=4)[CH3:37])=[O:18])[C:33]3[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=3)[C:27]=2[CH:26]=[CH:25][CH:24]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=1N(C2=CC=CC=C2C1)CCC(=O)O
|
Name
|
|
Quantity
|
1.193 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1N(C2=CC=CC=C2C1)CCC(=O)O
|
Name
|
|
Quantity
|
2.147 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)N(C)NC
|
Name
|
|
Quantity
|
1.273 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Type
|
CUSTOM
|
Details
|
The resulting yellow suspension was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with sodium bicarbonate (saturated aqueous solution, 10 mL)
|
Type
|
ADDITION
|
Details
|
followed by addition of hydrogen chloride (1 M aqueous solution) to pH 4
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (5×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The pooled organic extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an orange oil
|
Type
|
CUSTOM
|
Details
|
Purification by C18 silica gel chromatography (20-90% acetonitrile in water)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)N(N(C)CC=1N(C2=CC=CC=C2C1)CCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.425 mmol | |
AMOUNT: MASS | 1.656 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |